molecular formula C18H16N2S6 B12788210 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione CAS No. 22274-87-9

3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12788210
CAS No.: 22274-87-9
M. Wt: 452.7 g/mol
InChI Key: CGGOWLWTNIXFIZ-UHFFFAOYSA-N
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Description

3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Benzothiazole Core: This step often involves the cyclization of ortho-aminothiophenol with carbon disulfide or other suitable reagents.

    Thioxo Group Introduction:

    Linking of Benzothiazole Units: The final step involves linking two benzothiazole units through a dithioether bridge, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thioxo groups to thiol groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Drug Development:

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments with specific properties.

    Rubber Industry: May act as a vulcanization accelerator in rubber production.

Mechanism of Action

The mechanism of action of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione involves interactions with molecular targets such as enzymes or receptors. The compound’s thioxo and benzothiazole groups may play crucial roles in binding to these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole: A simpler structure with diverse applications in chemistry and biology.

Uniqueness

The unique structure of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione, with its multiple thioxo and benzothiazole groups, may confer specific properties not found in simpler compounds. This uniqueness can be leveraged in specialized applications in research and industry.

Properties

CAS No.

22274-87-9

Molecular Formula

C18H16N2S6

Molecular Weight

452.7 g/mol

IUPAC Name

3-[2-[2-(2-sulfanylidene-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C18H16N2S6/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2

InChI Key

CGGOWLWTNIXFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CCSSCCN3C4=CC=CC=C4SC3=S

Origin of Product

United States

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